molecular formula C4H6N4O3 B3333988 DL-Allantoin-5-13C,1-15N CAS No. 285978-19-0

DL-Allantoin-5-13C,1-15N

Cat. No.: B3333988
CAS No.: 285978-19-0
M. Wt: 160.10 g/mol
InChI Key: POJWUDADGALRAB-SPBYTNOZSA-N
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Description

DL-Allantoin-5-13C,1-15N is a stable isotope-labeled compound of allantoin, which is a major metabolic intermediate in most organisms, including animals, plants, and bacteria. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in mass spectrometry and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Allantoin-5-13C,1-15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the allantoin molecule. The process begins with the synthesis of labeled precursors, such as urea-15N and glyoxylic acid-13C. These precursors are then reacted under controlled conditions to form the labeled allantoin .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Allantoin-5-13C,1-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of allantoin can produce urea and glyoxylic acid derivatives .

Scientific Research Applications

DL-Allantoin-5-13C,1-15N has a wide range of scientific research applications, including:

    Chemistry: Used in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.

    Biology: Employed in metabolic studies to understand the role of allantoin in various biological processes.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DL-Allantoin-5-13C,1-15N involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of allantoin in biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with allantoin .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DL-Allantoin-5-13C,1-15N include:

Uniqueness

This compound is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. The high isotopic purity and chemical stability of this compound make it a valuable tool in various research fields .

Properties

IUPAC Name

(2,5-dioxo-(413C,315N)1,3-diazolidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i1+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWUDADGALRAB-SPBYTNOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1(C(=O)NC(=O)[15NH]1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745769
Record name N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285978-19-0
Record name N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285978-19-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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